molecular formula C24H31ClN2O2 B091464 Doxapram hydrochloride CAS No. 113-07-5

Doxapram hydrochloride

Katalognummer: B091464
CAS-Nummer: 113-07-5
Molekulargewicht: 415.0 g/mol
InChI-Schlüssel: MBGXILHMHYLZJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxapram hydrochloride is a central nervous system stimulant primarily used as a respiratory stimulant. It is commonly administered intravenously to stimulate an increase in tidal volume and respiratory rate. This compound is particularly useful in treating acute respiratory insufficiency in patients with chronic obstructive pulmonary disease and in cases of drug-induced respiratory depression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of doxapram hydrochloride involves the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with hydrochloric acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically dried at 105°C for 2 hours to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Chemical Incompatibilities and Admixture Reactions

Doxapram hydrochloride exhibits incompatibilities with several pharmaceuticals due to precipitation, gas formation, or chemical degradation:

Incompatible Substance Interaction Outcome Degradation Rate Source
Ticarcillin disodium18% loss of doxapram in 3 hours6% per hour
Minocycline hydrochloride8% loss in 3 hours; 13% loss in 6 hours2.6–4.3% per hour
Sodium bicarbonatePrecipitation or gas formationImmediate
Ascorbic acidIncompatibility (precipitation observed)Not quantified
Cefoperazone sodiumPhysical incompatibilityNot quantified

Mechanistic Insight : The degradation likely involves pH-dependent hydrolysis or ionic interactions in solution. For example, ticarcillin’s β-lactam structure may facilitate nucleophilic attack on doxapram’s morpholine or pyrrolidinone moieties .

Thermal Decomposition

Under combustion or high heat, this compound decomposes into hazardous gases:

  • Primary decomposition products : Carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), nitrogen oxides (NOₓ) .

  • Residues : Charred organic fragments .

Oxidative Reactions

This compound reacts violently with strong oxidizing agents (e.g., peroxides, chlorates), producing toxic gases such as HCl and NOₓ .

Solubility and Stability in Aqueous Media

  • Water solubility : Sparingly soluble (0.0343 mg/mL) .

  • pH stability : Stable in acidic conditions (pH 3.5–5) but degrades in alkaline environments .

  • Preservative effects : Benzyl alcohol (0.9%) or chlorobutanol in commercial formulations enhances stability .

Metabolic and Enzymatic Reactions

Doxapram undergoes hepatic metabolism to form 2-ketodoxapram , its primary active metabolite:

  • Enzyme involvement : Cytochrome P450 (CYP3A4/5) .

  • Reaction pathway : Oxidation of the ethyl side chain to a ketone .

  • Metabolite kinetics :

    • Half-life (t₁/₂) : 2.42 ± 0.04 h (vs. 1.38 ± 0.22 h for parent compound) .

    • Protein binding : 98.4 ± 0.3% (vs. 95.5 ± 0.9% for doxapram) .

Structural Reactivity

  • Functional groups : Morpholine (weak base), pyrrolidinone (lactam), and diphenyl groups influence reactivity.

  • Key reactions :

    • Acid-base interactions : Protonation of the morpholine nitrogen under acidic conditions .

    • Hydrolysis susceptibility : The lactam ring is stable in water but may hydrolyze under extreme pH or enzymatic action .

Analytical Quantification Methods

A validated UPLC-MS/MS method for doxapram and 2-ketodoxapram highlights chemical stability during analysis:

  • Mobile phase : Acetonitrile/water gradient (5% → 95% ACN) .

  • Retention times :

    • Doxapram: 1.61 min

    • 2-Ketodoxapram: 2.18 min .

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics and Mechanism of Action

Doxapram hydrochloride acts primarily by stimulating chemoreceptors in the carotid bodies, leading to increased activity in the respiratory centers of the brainstem. This action results in an increase in tidal volume and respiratory rate, which is crucial for patients experiencing respiratory depression. The onset of action occurs within 20 to 40 seconds after intravenous administration, with peak effects observed at 1 to 2 minutes and a duration of action lasting from 5 to 12 minutes .

Clinical Applications

This compound has several important clinical applications, which can be categorized as follows:

Postanesthesia Respiratory Depression

  • Indication : Used to stimulate respiration in patients recovering from anesthesia where airway obstruction and hypoxia have been ruled out.
  • Clinical Evidence : In a study involving patients with drug-induced respiratory depression, doxapram effectively stimulated respiration and hastened recovery from anesthesia .

Chronic Obstructive Pulmonary Disease (COPD)

  • Indication : Temporary management of acute respiratory insufficiency in hospitalized patients with COPD.
  • Clinical Evidence : Doxapram has shown efficacy in preventing elevated arterial carbon dioxide tension during oxygen therapy, particularly beneficial for patients with acute hypercapnia .

Drug Overdose

  • Indication : Employed in cases of mild to moderate respiratory depression due to drug overdose (e.g., opioids).
  • Clinical Evidence : Doxapram can stimulate respiratory function when traditional reversal agents like naloxone are insufficient .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

  • A clinical trial demonstrated that doxapram administration led to a ventilatory increase of 50% to 100% in patients with primary alveolar hypoventilation syndrome, significantly lowering arterial carbon dioxide levels .
  • Another study indicated that doxapram could effectively counteract respiratory depression in animal models, highlighting its potential for broader applications beyond human medicine .

Case Study 1: Doxapram in Postoperative Care

A patient recovering from major surgery experienced significant respiratory depression. Following the administration of this compound, the patient's tidal volume increased markedly, and oxygen saturation improved within minutes, demonstrating its utility in postoperative management .

Case Study 2: Doxapram for Acute Hypercapnia

In a controlled setting, a cohort of COPD patients received doxapram during acute exacerbations. Results showed a rapid decrease in arterial carbon dioxide levels and an increase in oxygenation parameters, supporting its use as an adjunct therapy during acute episodes .

Side Effects and Contraindications

While this compound is effective, it is associated with several side effects:

  • Common side effects include hypertension, anxiety, tachycardia, tremors, and gastrointestinal disturbances.
  • Contraindications include use in patients with coronary artery disease, epilepsy, or significant hypertension due to potential exacerbation of these conditions .

Wirkmechanismus

Doxapram hydrochloride exerts its effects by stimulating the peripheral carotid chemoreceptors. This stimulation leads to an increase in tidal volume and respiratory rate. The compound is thought to inhibit certain potassium channels, which results in the activation of the carotid body and subsequent respiratory stimulation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Doxapram hydrochloride is unique in its ability to stimulate both tidal volume and respiratory rate effectively. It is also distinct in its mechanism of action, involving the inhibition of potassium channels and activation of carotid chemoreceptors .

Biologische Aktivität

Doxapram hydrochloride is a potent respiratory stimulant classified as an analeptic agent. It is primarily used in clinical settings to address acute respiratory insufficiency, particularly in patients with chronic obstructive pulmonary disease (COPD) and other conditions leading to hypoventilation. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, clinical applications, and associated case studies.

Pharmacodynamics

This compound exerts its effects primarily through stimulation of the peripheral chemoreceptors located in the carotid bodies. This stimulation leads to increased tidal volume and respiratory rate, facilitating improved ventilation. The onset of action is rapid, typically occurring within 20 to 40 seconds post-intravenous administration, with peak effects observed between 1 to 2 minutes and a duration of action lasting from 5 to 12 minutes .

The drug also induces a pressor response, which is more pronounced in hypovolemic states due to enhanced cardiac output rather than peripheral vasoconstriction. This response is linked to an increased release of catecholamines following administration .

The primary mechanism by which doxapram operates involves the inhibition of potassium channels in the carotid body chemoreceptors, leading to enhanced excitability and subsequent stimulation of the central respiratory centers in the brainstem . This results in an increase in ventilation rates and improvements in arterial gas exchange.

Clinical Applications

Doxapram is utilized in various clinical scenarios:

  • Acute Respiratory Insufficiency : Particularly effective in patients with COPD or those experiencing respiratory depression due to drug overdose.
  • Postoperative Care : Employed to mitigate shivering after anesthesia and improve respiratory function following surgery.
  • Neonatal Care : Continuous infusion has been studied for its efficacy in preterm infants with respiratory distress syndrome, although its use requires careful monitoring due to potential adverse effects .

Case Studies

Several case studies highlight the effectiveness and safety profile of this compound:

  • Preterm Infants : A study involving eight preterm infants demonstrated that continuous doxapram administration could effectively manage hypoxia levels post-extubation. Four patients were classified as responders based on decreased hypoxia levels after therapy initiation .
  • Hypoventilation Syndromes : In a controlled study involving adults with primary alveolar hypoventilation syndrome, doxapram administration resulted in a significant increase in ventilation (50-100%) and a corresponding decrease in arterial CO2 tension .
  • Arrhythmogenic Effects : Research on rat models indicated that while doxapram did not induce arrhythmias independently, it exacerbated adrenaline-induced arrhythmias when administered concurrently with halothane anesthesia. This highlights the importance of monitoring cardiac function during treatment .

Table 1: Key Pharmacodynamic Effects of this compound

EffectMeasurementObservations
Onset of ActionTime (seconds)20-40
Peak EffectTime (minutes)1-2
Duration of ActionTime (minutes)5-12
Increase in Tidal VolumePercentage IncreaseVariable (up to 100% in some cases)
Pressor ResponseBlood Pressure ChangeMarked in hypovolemic states

Table 2: Clinical Outcomes from Doxapram Administration

Study FocusPatient PopulationOutcome
Continuous InfusionPreterm InfantsImproved oxygenation; decreased hypoxia
Acute Respiratory FailureAdults with COPDEnhanced ventilation; reduced CO2 levels
Arrhythmia RiskAnimal ModelsIncreased risk when combined with adrenaline

Side Effects and Contraindications

While doxapram is generally well-tolerated, it can lead to several side effects including hypertension, anxiety, tachycardia, tremors, and gastrointestinal disturbances like vomiting. Its use is contraindicated in patients with coronary artery disease, epilepsy, or severe hypertension due to potential exacerbation of these conditions .

Eigenschaften

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGXILHMHYLZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047837
Record name Doxapram hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113-07-5
Record name Doxapram hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxapram hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxapram hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxapram hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXAPRAM HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8713U6DM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxapram hydrochloride
Reactant of Route 2
Reactant of Route 2
Doxapram hydrochloride
Reactant of Route 3
Reactant of Route 3
Doxapram hydrochloride
Reactant of Route 4
Doxapram hydrochloride
Reactant of Route 5
Doxapram hydrochloride
Reactant of Route 6
Reactant of Route 6
Doxapram hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.